Cas no 34961-64-3 (3-(4-Formylphenyl)propanoic acid)

3-(4-Formylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Formylphenyl)propanoic acid

- 3-(4-Formylphenyl)propionic acid

- 3-(4-Formyl-phenyl)-propionic acid

- Benzenepropanoic acid,4-formyl-

- 4-carboxyethylbenzaldehyde

- 4-formylbenzenepropanoic acid

- Benzenepropanoic acid,4-formyl

- EN300-234807

- MFCD08234824

- DTXSID90600356

- SY205217

- FT-0648549

- 3-(4-Formylphenyl)propanoicacid

- J-510712

- Z1954800611

- MB05763

- 34961-64-3

- F9995-0363

- NRCCSDVEUWXOMG-UHFFFAOYSA-N

- VU0549351-1

- AKOS006228733

- 4-formyldihydrocinnamic acid

- A12447

- SCHEMBL643711

- A846871

- AS-61052

- DB-050697

- 3-(4-Formylphenyl)propanoic acid;3-(4-Formylphenyl)propionic acid;

- STL302078

-

- MDL: MFCD08234824

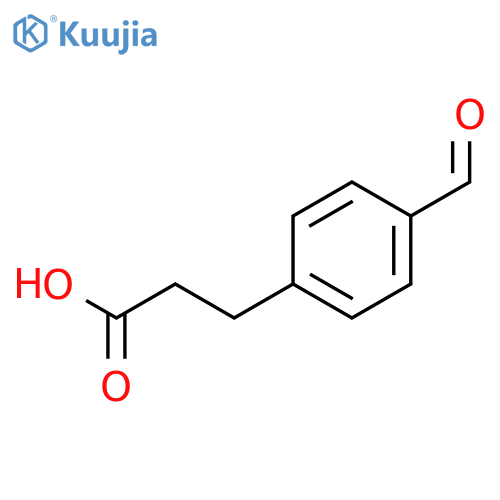

- インチ: InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13)

- InChIKey: NRCCSDVEUWXOMG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C=O)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 178.062994g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 4

- どういたいしつりょう: 178.062994g/mol

- 単一同位体質量: 178.062994g/mol

- 水素結合トポロジー分子極性表面積: 54.4Ų

- 重原子数: 13

- 複雑さ: 181

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.228±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 139 ºC

- ふってん: 356.9±17.0 °C at 760 mmHg

- フラッシュポイント: 183.8±17.4 °C

- 屈折率: 1.587

- ようかいど: 微溶性(3.4 g/l)(25ºC)、

- すいようせい: Slightly soluble in water.

- PSA: 54.37000

- LogP: 1.51630

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-(4-Formylphenyl)propanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Formylphenyl)propanoic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-(4-Formylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234807-1.0g |

3-(4-formylphenyl)propanoic acid |

34961-64-3 | 95% | 1.0g |

$82.0 | 2024-06-19 | |

| Enamine | EN300-234807-5.0g |

3-(4-formylphenyl)propanoic acid |

34961-64-3 | 95% | 5.0g |

$271.0 | 2024-06-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33873-1g |

3-(4-Formylphenyl)propionic acid, 96% |

34961-64-3 | 96% | 1g |

¥2484.00 | 2023-03-16 | |

| Chemenu | CM183629-5g |

3-(4-Formyl-phenyl)-propionic acid |

34961-64-3 | 95+% | 5g |

$518 | 2022-06-11 | |

| abcr | AB348224-250 mg |

3-(4-Formylphenyl)propionic acid, 96%; . |

34961-64-3 | 96% | 250mg |

€72.40 | 2023-04-26 | |

| Alichem | A015031340-500mg |

4-Formylphenylpropanoic acid |

34961-64-3 | 97% | 500mg |

$823.15 | 2023-09-02 | |

| Life Chemicals | F9995-0363-0.5g |

3-(4-formylphenyl)propanoic acid |

34961-64-3 | 95%+ | 0.5g |

$60.0 | 2023-11-21 | |

| eNovation Chemicals LLC | K13386-5g |

3-(4-Formylphenyl)propanoic acid |

34961-64-3 | 95% | 5g |

$1600 | 2023-09-03 | |

| TRC | B593433-250mg |

3-(4-formylphenyl)propanoic acid |

34961-64-3 | 250mg |

$ 160.00 | 2022-06-07 | ||

| Alichem | A015031340-250mg |

4-Formylphenylpropanoic acid |

34961-64-3 | 97% | 250mg |

$499.20 | 2023-09-02 |

3-(4-Formylphenyl)propanoic acid 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

3-(4-Formylphenyl)propanoic acidに関する追加情報

Professional Introduction to 3-(4-Formylphenyl)propanoic Acid (CAS No. 34961-64-3)

3-(4-Formylphenyl)propanoic acid, identified by its CAS number 34961-64-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a formyl group and a propenoic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The chemical structure of 3-(4-formylphenyl)propanoic acid consists of a benzene ring substituted with a formyl group at the para position and a propenoic acid side chain attached to the meta position. This arrangement imparts unique reactivity, making it a useful building block for various chemical transformations. The formyl group, being highly electrophilic, participates in condensation reactions, forming Schiff bases and other functional derivatives. These derivatives are of particular interest in medicinal chemistry due to their potential biological activities.

In recent years, 3-(4-formylphenyl)propanoic acid has been explored in the development of novel therapeutic agents. Its ability to undergo diverse chemical modifications allows for the creation of molecules with tailored pharmacological properties. For instance, researchers have utilized this compound to synthesize inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The propenoic acid moiety provides a site for further functionalization, enabling the introduction of pharmacophores that enhance binding affinity and selectivity.

One notable application of 3-(4-formylphenyl)propanoic acid is in the synthesis of chiral compounds, which are crucial for developing enantiomerically pure drugs. The presence of stereocenters in the molecule or its derivatives can be exploited to produce optically active substances with improved therapeutic efficacy and reduced side effects. This aspect has been particularly relevant in the development of central nervous system (CNS) drugs, where enantiomeric purity is often a critical factor.

Recent advancements in computational chemistry have also highlighted the importance of 3-(4-formylphenyl)propanoic acid as a scaffold for drug design. Molecular modeling studies have demonstrated its potential to interact with biological targets such as kinases and proteases. These interactions are often mediated by hydrogen bonding networks involving the formyl group and other functional sites on the molecule. Such insights have guided the design of novel inhibitors with enhanced potency and selectivity.

The role of 3-(4-formylphenyl)propanoic acid in material science is another area of growing interest. Its ability to form polymers and copolymers with other monomers has been explored for creating advanced materials with specific properties. These materials find applications in coatings, adhesives, and specialty polymers where precise control over molecular architecture is essential. The formyl group's reactivity allows for cross-linking reactions, resulting in high-performance polymers with improved mechanical strength and thermal stability.

In conclusion, 3-(4-formylphenyl)propanoic acid (CAS No. 34961-64-3) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, enabling the development of novel therapeutic agents targeting diverse diseases. Additionally, its applications in material science highlight its versatility beyond traditional chemical applications. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, solidifying its place as a cornerstone molecule in modern chemistry.

34961-64-3 (3-(4-Formylphenyl)propanoic acid) 関連製品

- 501-52-0(3-Phenylpropionic acid)

- 2051-95-8(3-Benzoylpropionic acid)

- 1505-50-6(3-(4-Methylphenyl)propanoic Acid)

- 4619-20-9(4-(4-Methylphenyl)-4-oxobutanoic Acid)

- 1501-05-9(5-Oxo-5-phenylpentanoic acid)

- 4144-62-1(5-Benzoylpentanoic acid)

- 38628-51-2(4-(2-carboxyethyl)benzoic acid)

- 49594-75-4(4-Ethyl-γ-oxobenzenebutanoic Acid)

- 3751-48-2(3-(3-methylphenyl)propanoic acid)

- 7472-43-7(7-Oxo-7-phenylheptanoic acid)